molecular formula C9H7ClN2O2 B1593353 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688357-19-9

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1593353
CAS No.: 688357-19-9
M. Wt: 210.62 g/mol
InChI Key: NFEOJQQNFBVATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102673B2

Procedure details

Methyl (2Z)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate (11.46 g, 24.25 mmole), K2CO3 (10.05 g, 72.7 mmole), CuI (0.462 g, 2.425 mmole), and L-proline (0.558 g, 4.85 mmole) were combined in 1,4-dioxane (120 mL). The mixture was degassed (3× pump/N2) then heated to reflux. After stirring at reflux overnight the mixture was cooled to RT, diluted with saturated aqueous NH4Cl, and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered through a pad of Celite, and concentrated. The resulting solid was triturated with Et2O/hexanes to give the title compound (4.6 g, 90%) as an off-white solid. NMR (399 MHz, CDCl3): δ 9.25 (s, 1 H); 8.18 (d, J=5.8 Hz, 1 H); 7.35 (d, J=2.1 Hz, 1 H); 7.29 (d, J=5.9 Hz, 1 H); 3.99 (s, 3 H).
Name
Quantity
10.05 g
Type
reactant
Reaction Step Two
Quantity
0.558 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
0.462 g
Type
catalyst
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC([NH:11]/[C:12](=[CH:17]\[C:18]1[C:19]([Cl:25])=[N:20][CH:21]=[CH:22][C:23]=1I)/[C:13]([O:15][CH3:16])=[O:14])=O)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].N1CCC[C@H]1C(O)=O>O1CCOCC1.[Cu]I>[Cl:25][C:19]1[C:18]2[CH:17]=[C:12]([C:13]([O:15][CH3:16])=[O:14])[NH:11][C:23]=2[CH:22]=[CH:21][N:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N\C(\C(=O)OC)=C/C=1C(=NC=CC1I)Cl
Step Two
Name
Quantity
10.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.558 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
CuI
Quantity
0.462 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed (3× pump/N2)
TEMPERATURE
Type
TEMPERATURE
Details
then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight the mixture
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with Et2O/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1C=C(N2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.